molecular formula C18H14N4O4 B15011358 4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-3-nitrobenzonitrile

4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-3-nitrobenzonitrile

Cat. No.: B15011358
M. Wt: 350.3 g/mol
InChI Key: FZBYXJYYJAGPKD-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-3-nitrobenzonitrile is a complex organic compound with a unique structure It features a nitrobenzonitrile moiety linked to a hexahydro-2H-4,7-ethanoisoindol-2-yl group through an imino linkage

Preparation Methods

The synthesis of 4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-3-nitrobenzonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the hexahydro-2H-4,7-ethanoisoindol-2-yl intermediate. This intermediate is then reacted with 4-nitrobenzaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the imino linkage formation .

Chemical Reactions Analysis

4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-3-nitrobenzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imino linkage and nitrile group also play crucial roles in its activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

4-[(E)-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)iminomethyl]-3-nitrobenzonitrile

InChI

InChI=1S/C18H14N4O4/c19-8-10-1-2-13(14(7-10)22(25)26)9-20-21-17(23)15-11-3-4-12(6-5-11)16(15)18(21)24/h1-4,7,9,11-12,15-16H,5-6H2/b20-9+

InChI Key

FZBYXJYYJAGPKD-AWQFTUOYSA-N

Isomeric SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=C(C=C(C=C4)C#N)[N+](=O)[O-]

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=C(C=C(C=C4)C#N)[N+](=O)[O-]

Origin of Product

United States

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